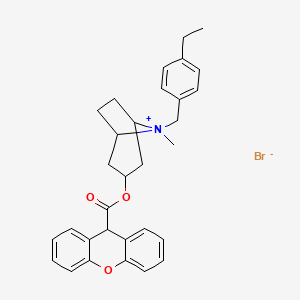![molecular formula C11H13NO B14428950 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol CAS No. 83177-64-4](/img/structure/B14428950.png)
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings. This compound is part of a broader class of heterocyclic compounds known for their biological activity and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable cyclization reactions. These methods utilize readily available starting materials and efficient catalytic systems to produce the compound in high yields and with good diastereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the phenolic ring .
Applications De Recherche Scientifique
3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of histone deacetylase, which plays a role in gene expression regulation . Additionally, it can interact with opioid receptors and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
What sets 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol apart from these similar compounds is its specific substitution pattern and the presence of the phenolic group, which allows for unique chemical reactivity and biological activity .
Propriétés
Numéro CAS |
83177-64-4 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol |
InChI |
InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2 |
Clé InChI |
MKLVCJKVGGBFDH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CNC2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
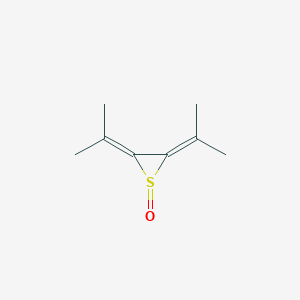
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
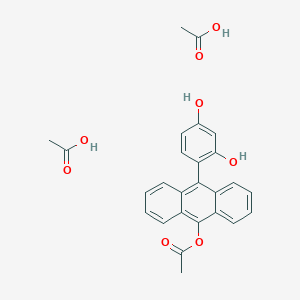
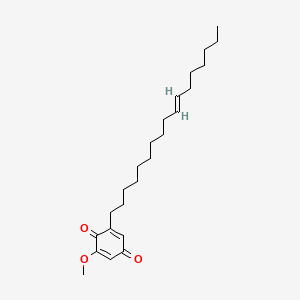

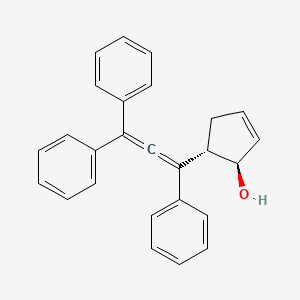
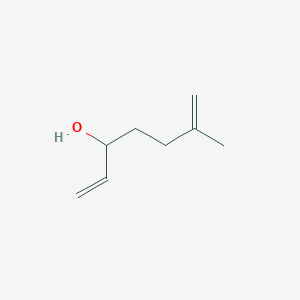
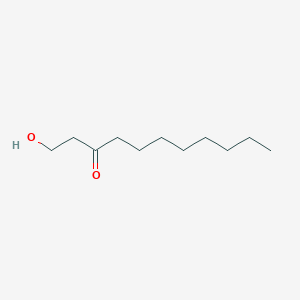
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

